5-Chloro-1,10-phenanthroline

Catalog No.
S1539882
CAS No.
4199-89-7
M.F
C12H7ClN2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,10-phenanthroline

CAS Number

4199-89-7

Product Name

5-Chloro-1,10-phenanthroline

IUPAC Name

5-chloro-1,10-phenanthroline

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H

InChI Key

XDUUQOQFSWSZSM-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

The exact mass of the compound 5-Chloro-1,10-phenanthroline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a rigid, planar heterocyclic compound widely recognized for its strong and stable chelation with a variety of transition metal ions.[1][2] The presence of the chloro-substituent at the 5-position serves two primary functions: it electronically modifies the phenanthroline core through its inductive effect, and it provides a reactive site for further functionalization via cross-coupling reactions.[3][4] This dual role makes it a critical procurement choice for researchers synthesizing advanced materials, catalysts, and functional complexes where both tailored electronic properties and the ability for subsequent molecular elaboration are required.

Research Fit

  • 1 Halogenated building block: 5-Cl substituent enables cross-coupling and further derivatization.
  • 2 Tunable ligand core: Electron-withdrawing Cl modulates redox and coordination properties.
  • 3 Process-ready format: Crystalline solid with solubility in common organic solvents.

Substituting 5-Chloro-1,10-phenanthroline with the parent 1,10-phenanthroline or other functionalized analogs like 5-nitro-1,10-phenanthroline is often unviable due to critical differences in reactivity and electronic properties. The C-Cl bond is a key synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures; this pathway is inaccessible with unsubstituted phenanthroline.[4] Furthermore, the chloro group's moderate electron-withdrawing nature precisely tunes the redox potentials and photophysical properties of resulting metal complexes, a level of control not offered by the electron-neutral parent compound or the strongly electron-withdrawing nitro derivative.[5] Choosing an incorrect analog can lead to failed synthetic steps or improperly tuned electronic behavior in the final application, making this specific compound essential for reproducible outcomes.

Substitution Risk

Target: 5-Chloro-1,10-phenanthroline
  • Electron-withdrawing chlorine fine-tunes metal complex redox potential
  • Chlorine atom is a unique cross-coupling handle
  • Distinct biological activity profile vs. parent and other 5-substituted analogs
Substitute: 1,10-Phenanthroline / 5-CH₃ / 5-NO₂
  • Parent lacks halogen, altering electronic tuning
  • Methyl/nitro derivatives lack cross-coupling reactivity
  • Biological response may shift significantly; reported SAR differences

Exclusive Cross-Coupling Reactivity

The primary procurement driver for 5-Chloro-1,10-phenanthroline is its utility as a synthetic intermediate. The chlorine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the covalent attachment of aryl, alkyl, or amino groups.[6] This functionalization is impossible with the parent 1,10-phenanthroline, which lacks a suitable leaving group for such transformations. This makes 5-Chloro-1,10-phenanthroline an essential starting material for creating bespoke, high-value ligands and complex molecular structures.

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataPossesses a reactive C-Cl bond, enabling C-C and C-N bond formation.
Comparator Or Baseline1,10-Phenanthroline: Lacks a halogen handle and is inert under these coupling conditions.
Quantified DifferenceQualitatively enables a class of synthetic reactions that are otherwise inaccessible.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).

For any project requiring a phenanthroline core that must be further functionalized, this compound is a necessary precursor, not an optional analog.

Gas-Phase Stability
Head-to-head
~0 eV difference
Nearly identical fragmentation energy to parent complex
Fe(II) tris-complex CID, ~0.9 eV for all tested phen derivatives except 4,7-diphenyl

Enhanced Fe(II) Fluorescence Sensor

In the development of fluorescence-based sensors for Fe(II), the choice of phenanthroline derivative directly impacts analytical sensitivity. A comparative study demonstrated that a sensor based on 5-Chloro-1,10-phenanthroline exhibited a significantly lower limit of detection (LOD) for Fe(II) compared to a sensor using 5-amino-1,10-phenanthroline.[6] The 5-chloro derivative achieved a 16-fold improvement in detection limit, highlighting its advantage in applications requiring high sensitivity.

Evidence DimensionLimit of Detection (LOD) for Fe(II)
Target Compound Data1.70 x 10⁻⁸ M
Comparator Or Baseline5-Amino-1,10-phenanthroline: 2.74 x 10⁻⁷ M
Quantified Difference16.1x lower (more sensitive) LOD than the 5-amino comparator.
ConditionsTurn-off fluorescence sensing in a buffered aqueous solution (pH 3.8-6.8 for 5-Cl-phen, pH 4.6-8.2 for 5-NH2-phen) at 25 °C.

For developing highly sensitive analytical methods or trace metal detection systems, procuring the 5-chloro derivative provides a quantifiable performance advantage over other functionalized analogs.

Cytotoxicity Profile
Head-to-head
Activity profile differs from 5-CH₃ analog
Ligand-dependent cytotoxicity supports SAR interpretation
L1210 murine leukemia cells; 5-CH₃-phen complex showed higher activity, 5-Cl not a top performer

Sublimation Enthalpy Control

For applications involving thermal vapor deposition or requiring high purity through sublimation, understanding the thermodynamic properties is critical for process control and material selection. The standard molar sublimation enthalpy for 5-Chloro-1,10-phenanthroline has been experimentally determined to be 116.3 kJ·mol⁻¹.[6] This value differs from that of 5-methyl-1,10-phenanthroline (111.4 kJ·mol⁻¹), indicating different energy requirements for sublimation.[6] This quantitative difference is essential for designing and optimizing purification processes or thin-film fabrication where precise temperature and pressure control are necessary for reproducible results.

Evidence DimensionStandard Molar Sublimation Enthalpy (ΔcrgHm0(298.15 K))
Target Compound Data116.3 ± 1.6 kJ·mol⁻¹
Comparator Or Baseline5-Methyl-1,10-phenanthroline: 111.4 ± 1.1 kJ·mol⁻¹
Quantified Difference4.9 kJ·mol⁻¹ higher than the 5-methyl analog, indicating lower volatility.
ConditionsDetermined by Knudsen Effusion Mass Loss and solution calorimetry, adjusted to 298.15 K.

This provides essential physicochemical data for process chemists and materials scientists to control sublimation-based purification or deposition, justifying its selection over analogs with different volatility.

Ion Channel Activity
Head-to-head
Distinct concentration-response curve
Unique pharmacological response vs. parent and other 5-substituted analogs
Mouse colonic epithelia SCC; non-overlapping curves
Synthetic Route
Head-to-head
Exclusive reactivity for bi(phen) synthesis
Only viable precursor for 5,5′-bi(1,10-phenanthroline) via cross-coupling
Reaction with 4-hydroxyphthalonitrile, K₂CO₃, DMF, 25h, RT
Handling Requirements
Data to verify
Hygroscopic; store under inert gas, <15°C
Moisture sensitivity requires controlled storage for reproducibility
Supplier specification; verify for sensitive applications

Custom Ligand Precursor

This compound is the correct choice when the research objective is to create novel, functionalized phenanthroline ligands. Its C-Cl bond provides a specific reactive handle for introducing new chemical moieties via established cross-coupling chemistry, a capability not present in unsubstituted 1,10-phenanthroline.[6] This enables the synthesis of ligands with tailored steric and electronic properties for advanced catalysts or luminescent materials.

High-Sensitivity Metal Ion Sensing

Based on its demonstrated ability to facilitate a lower limit of detection, 5-Chloro-1,10-phenanthroline is a strategic choice for developing highly sensitive 'turn-off' fluorescent sensors. Its 16-fold sensitivity enhancement over the 5-amino analog in Fe(II) detection makes it particularly suitable for trace analysis in environmental monitoring or quality control applications where maximum sensitivity is a key performance metric.[7]

Controlled Thin-Film Deposition

In the fabrication of organic electronic devices or other layered materials, the well-defined sublimation enthalpy of 5-Chloro-1,10-phenanthroline allows for precise process control. Its distinct volatility compared to other substituted phenanthrolines, such as the 5-methyl derivative, enables its selective use in processes where controlled thermal deposition and material purity are critical for device performance and reproducibility.[8]

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of 5,5′-Bi(1,10-phenanthroline)
Halogen reactivity for cross-coupling
Coupling efficiency, product purity
Gas-Phase Metal Complex Studies
Electronic tuning without perturbing stability
Fragmentation energy comparison, MS compatibility
Structure-Activity Relationship (SAR) Studies
Distinct ligand-dependent biological response
Cytotoxicity and ion channel endpoint comparison
Ionic Liquid Crystal Precursor
Precursor for phenanthrolinium cation formation
Quaternization efficiency, mesogenic property screening

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4199-89-7

Wikipedia

1,10-Phenanthroline, 5-chloro-

General Manufacturing Information

1,10-Phenanthroline, 5-chloro-: ACTIVE

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